17alpha-4'-t-Butylbenzyl Estradiol
Description
Structure
3D Structure
Properties
Molecular Formula |
C29H38O2 |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17R)-17-[(4-tert-butylphenyl)methyl]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C29H38O2/c1-27(2,3)21-8-5-19(6-9-21)18-29(31)16-14-26-25-11-7-20-17-22(30)10-12-23(20)24(25)13-15-28(26,29)4/h5-6,8-10,12,17,24-26,30-31H,7,11,13-16,18H2,1-4H3/t24-,25-,26+,28+,29-/m1/s1 |
InChI Key |
IOHXXLQQJOJOLB-WXJBELMVSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC4=CC=C(C=C4)C(C)(C)C)O)CCC5=C3C=CC(=C5)O |
Canonical SMILES |
CC12CCC3C(C1CCC2(CC4=CC=C(C=C4)C(C)(C)C)O)CCC5=C3C=CC(=C5)O |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Methodologies
Synthetic Routes for 17alpha-4'-t-Butylbenzyl Estradiol (B170435)
The synthesis of 17alpha-substituted estradiol derivatives is a multi-step process that often begins with a readily available steroid precursor. The primary challenge lies in the stereoselective introduction of the bulky substituent at the C17 position.
The common starting material for the synthesis of many 17-substituted estradiol derivatives is estrone (B1671321). nih.govnih.gov The general synthetic strategy involves the conversion of the C17-keto group of estrone into a reactive intermediate that can then be coupled with the desired side chain.
A plausible synthetic pathway for 17alpha-4'-t-Butylbenzyl Estradiol would begin with the conversion of estrone to 17α-ethynylestradiol. This is a standard transformation in steroid chemistry. Subsequently, the ethynyl (B1212043) group can be elaborated. While the exact synthesis for the 4'-t-Butylbenzyl group attachment is not detailed in the provided research, analogous syntheses of 17alpha-substituted estradiols involve the reaction of a steroidal intermediate with an appropriate electrophile or through coupling reactions. For instance, palladium(0)-catalyzed coupling reactions are a flexible approach for preparing derivatives. nih.gov
The table below outlines the key components typically involved in such a synthetic sequence.
| Role | Compound/Reagent | Purpose |
| Starting Material | Estrone | Provides the core steroidal scaffold. nih.govnih.gov |
| Intermediate | 17α-Ethynylestradiol | Introduces a reactive handle at the C17 position. nih.gov |
| Side Chain Precursor | 4-t-Butylbenzyl bromide (or similar) | Provides the specific substituent for the C17α position. |
| Catalyst | Palladium(0) complexes | To facilitate cross-coupling reactions for side chain attachment. nih.gov |
| Reducing Agent | Lithium aluminium hydride (LiAlH₄) | Used for the reduction of ketone groups, such as at the C17 position. nih.gov |
Achieving the correct stereochemistry at the C17 position is critical for the biological activity of estradiol derivatives. The introduction of a substituent at C17 can result in either an alpha (α) or beta (β) configuration. For this compound, the substituent is in the alpha position, which is axial.
Synthetic strategies often exploit the steric environment of the steroid nucleus. The attack of a nucleophile on the C17-ketone of estrone typically occurs from the less hindered alpha face, leading to the formation of a 17α-alkynyl derivative. Subsequent reduction of any remaining ketone functionality can also be controlled. For example, the reduction of an estrone derivative with lithium aluminium hydride (LiAlH₄) can produce the 17α-hydroxy epimer. nih.gov The choice of reagents and reaction conditions is paramount in directing the stereochemical outcome of these transformations.
Solid-Phase Parallel Synthesis of Estradiol Derivatives
To explore the structure-activity relationships of estradiol derivatives efficiently, chemists often turn to solid-phase parallel synthesis. This high-throughput approach allows for the rapid generation of a large number of distinct compounds, known as a library.
A key innovation in the solid-phase synthesis of estradiol derivatives is the use of a multidetachable sulfamate (B1201201) linker. nih.gov This linker serves to anchor the steroid molecule to a solid support, typically a trityl chloride resin. nih.govnih.gov The synthesis begins by loading a 3-sulfamoyl-estradiol precursor onto the resin. nih.gov
The "multidetachable" nature of this linker is its most significant advantage. Once the desired modifications to the steroid scaffold are complete, the final compound can be cleaved from the resin in one of two ways:
Acidic Cleavage : Treatment with an acid, such as 5% trifluoroacetic acid (TFA) in dichloromethane, cleaves the molecule to yield a library of 3-O-sulfamate estradiol derivatives. nih.gov
Nucleophilic Cleavage : Treatment with a nucleophile, like piperazine (B1678402) in tetrahydrofuran, results in the release of a library of the corresponding 3-phenol (non-sulfamoylated) estradiol derivatives. nih.gov
This dual-cleavage strategy effectively doubles the number of compounds that can be generated from a single synthetic sequence, providing two distinct libraries for biological screening from the same resin. nih.gov
The power of solid-phase synthesis lies in its ability to introduce molecular diversity systematically. After the steroid precursor is attached to the solid support, various chemical building blocks can be added in a stepwise fashion to a reactive site on the steroid, often a side chain introduced at the C16 or C17 position. nih.gov
For example, a common strategy involves the sequential acylation with a set of Fmoc-protected amino acids, followed by another acylation with a set of carboxylic acids. nih.govnih.gov By using a variety of different amino acids and carboxylic acids in a parallel format, a large and diverse library of estradiol derivatives can be quickly assembled. This approach has been successfully used to generate libraries of N-derivatized 17α-piperazinomethyl estradiols and 16β-aminopropyl estradiol derivatives. nih.govnih.gov
The table below summarizes the outcomes of a typical solid-phase parallel synthesis of estradiol derivatives.
| Parameter | Result | Reference |
| Synthesis Type | Solid-Phase Parallel Synthesis | nih.govnih.gov |
| Linker | Multidetachable Sulfamate | nih.govnih.gov |
| Cleavage Products | Sulfamates and Phenols | nih.govnih.gov |
| Overall Yields | 13-66% | nih.govnih.gov |
| HPLC Purities | 85-96% (often without purification) | nih.govnih.gov |
Structural Modifications for Modulated Activity
Substitution at C17α : The introduction of bulky, hydrophobic substituents at the 17α-position can significantly impact biological activity. Research has shown that adding a suitable hydrophobic substituent near the D-ring of the steroid can enhance the inhibitory potency against enzymes like steroid sulfatase. nih.gov The 4'-t-butylbenzyl group of the title compound is a prime example of such a modification. Similarly, introducing 4-para-substituted phenylvinyl groups at this position can increase affinity for the estrogen receptor compared to the unsubstituted analogue. nih.gov
Modification of the Steroid Core : Alterations to the fundamental steroid structure can also lead to dramatic changes in activity. For instance, inverting the C18-methyl group from the natural β-configuration to the α-configuration can significantly decrease the estrogenicity of the molecule. nih.gov
Substitution at Other Positions : Adding substituents at other positions on the steroid nucleus is another common strategy. Introducing a long side chain at the C-7α position can convert an estrogenic compound into a pure estrogen receptor antagonist. researchgate.net Meanwhile, adding aminoalkyloxy groups at the C3 position has been explored to create derivatives with potent anti-cancer activity. nih.gov
The following table summarizes the effects of various structural modifications on the activity of estradiol derivatives.
| Modification | Position | Effect on Activity | Reference |
| Hydrophobic Substituent | C17α | Increased inhibitory potency against steroid sulfatase. | nih.gov |
| 4-Substituted Phenylvinyl Group | C17α | Increased estrogen receptor affinity. | nih.gov |
| Inversion of Methyl Group | C18 | Decreased estrogenicity. | nih.gov |
| Long Side Chain | C7α | Creation of pure estrogen receptor antagonists. | researchgate.net |
| Aminoalkyloxy Group | C3 | Potent anti-cancer activity. | nih.gov |
Introduction of Hydrophobic Groups at C17alpha
The introduction of substituents at the C17alpha position of the estradiol core is a common strategy to develop new estrogen receptor (ER) ligands. The addition of bulky, hydrophobic groups can significantly influence binding affinity and receptor interaction.
A flexible approach to creating these derivatives involves Palladium(0)-catalyzed coupling reactions. nih.gov These methods can be performed in solution or on a solid phase, allowing for the efficient synthesis of a variety of analogs. For instance, the synthesis of 17alpha-E-(4-substituted phenyl)vinyl estradiols can be achieved through the coupling of suitably substituted iodoarenes with 17alpha-E-tributylstannylvinyl estradiols. nih.gov This methodology provides a versatile route to a series of compounds with different substituents on the phenyl ring, enabling a detailed study of how these modifications affect receptor binding. nih.gov
Research into a series of 4-para-substituted phenylvinyl estradiol derivatives revealed that substitution at the para position of the phenylvinyl group generally increases the relative binding affinity (RBA) for the estrogen receptor-alpha hormone binding domain (ERα-HBD) compared to the unsubstituted parent compound. nih.gov Molecular modeling and dynamics studies suggest that the observed binding affinities are directly related to the calculated binding energies. nih.gov
Relative Binding Affinity of 17alpha-E-(4-substituted phenyl)vinyl Estradiols
| Compound | Para Substituent | Relative Binding Affinity (RBA) %a |
|---|---|---|
| Estradiol | - | 100% |
| Unsubstituted Phenylvinyl Estradiol | -H | 9% |
| Compound 5e | -COCH3 | 60% |
aRBA determined using the ERα hormone binding domain at 25°C. Data from research on probes for the estrogen receptor alpha hormone binding domain. nih.gov
These findings indicate that while the introduction of a large hydrophobic moiety at C17alpha can modulate receptor affinity, the specific nature of the substituent is critical. The 4-acetylphenylvinyl group, for example, demonstrated the highest binding affinity in its series, highlighting the importance of specific electronic and steric interactions within the receptor's ligand-binding pocket. nih.gov
Aromatic Ring Substitutions and Their Influence
The phenolic A-ring of estradiol is a critical structural feature responsible for its selective, high-affinity binding to estrogen receptors. nih.gov The planarity of this aromatic ring allows it to fit into the narrow binding pocket of the receptor. chegg.com Consequently, substitutions on this ring can profoundly influence the molecule's biological activity and pharmacokinetic properties.
Most alkyl substitutions directly on the A-ring tend to impair ER binding. nih.gov However, strategic modifications that bioisosterically replace or extend the A-ring's functionality are an active area of research. One such approach is the creation of hybrid molecules where a heterocyclic scaffold is fused to the estradiol A-ring. For example, N-substituted benzoxazolone–estradiol chimeras have been synthesized where the benzoxazolone ring shares a common benzene (B151609) ring with the steroid. nih.gov This modification can alter the biological effect while potentially improving stability and bioavailability. nih.gov
The synthesis of these hybrids can involve electrophilic aromatic substitution reactions. For instance, the nitration of estrone, a precursor, can yield mononitro compounds as regioisomers (e.g., 4-nitroestrone), which can then be used in further synthetic steps. nih.gov The separation of these regioisomers is sometimes achievable through methods like recrystallization, taking advantage of differences in solubility. nih.gov The subsequent N-alkylation or N-arylation of the benzoxazolone precursors produces the final chimeric molecules. nih.gov
The influence of these substitutions is significant. In the case of the benzoxazolone-estradiol hybrids, N-alkylation was found to be preferable to N-arylation in terms of both drug-likeness and bioactivity. nih.gov Furthermore, the position of the ring fusion mattered, with fusion at the C2-C3 positions of the estradiol A-ring resulting in more favorable biological activity than fusion at the C3-C4 positions. nih.gov
Development of Sulfamoylated Analogues
Sulfamoylation, the introduction of a sulfamate group (-OSO₂NH₂), is a key derivatization strategy employed to improve the metabolic stability and pharmacokinetic properties of estradiol analogs. nih.govconsensus.app This approach has been particularly important in the development of analogs of 2-methoxyestradiol (B1684026) (2-ME), a natural estrogen metabolite with anti-tumor properties that suffers from rapid metabolic breakdown, hindering its clinical utility. nih.govconsensus.app
The primary goal of sulfamoylation in this context is to block the rapid metabolism that typically occurs at the phenolic hydroxyl groups of steroidal compounds. The sulfamate group is designed to be a stable modification that increases the half-life of the drug. nih.gov Furthermore, the sulfamate moiety can act as a pharmacophore that inactivates enzymes like steroid sulfatase (STS). nih.govacs.org STS is an enzyme that hydrolyzes inactive steroid sulfates into active estrogens, and its inhibition is a therapeutic strategy in hormone-dependent cancers. nih.govacs.org The sulfamate group is thought to mimic the natural sulfate (B86663) group and, through a nucleophilic substitution reaction within the enzyme's active site, leads to the irreversible sulfamoylation and inactivation of the enzyme. nih.govacs.org
The synthesis of sulfamoylated analogs often involves modifying key positions on the estradiol scaffold, such as C2 and C17, in addition to the sulfamoylation of a phenolic hydroxyl group. nih.gov For example, in the development of STS inhibitors, a common synthetic route involves the conversion of aniline (B41778) derivatives to azides, followed by further steps to construct a triazole ring system linked to a sulfamoylated phenol. nih.govacs.org This modular synthesis allows for the introduction of various substituents to explore structure-activity relationships. nih.govacs.org Research has led to the development of potent sulfamoylated inhibitors, such as Irosustat, which features a tricyclic core that mimics the natural steroid substrate. nih.gov
Key Sulfamoylated Estradiol Analogues and Their Rationale
| Analog Type | Parent Compound | Purpose of Sulfamoylation | Additional Modifications |
|---|---|---|---|
| ESE-15-one, ESE-16 | 2-Methoxyestradiol (2-ME) | Improve pharmacokinetic profile and avoid rapid metabolism. nih.govconsensus.app | Modifications at C2 and C17 positions to improve anti-mitotic activity. nih.gov |
| Irosustat | Coumarin-based | Act as a potent, irreversible inhibitor of Steroid Sulfatase (STS). nih.gov | Tricyclic coumarin (B35378) core to mimic the ABC rings of natural steroid substrates. nih.gov |
| Triazolylphenyl Sulfamates | Phenol derivatives | Inhibit STS for treatment of hormone-dependent cancers. nih.govacs.org | Variety of substituents on an outer phenyl ring to optimize inhibitory properties. nih.govacs.org |
The development of these sulfamoylated analogues demonstrates a sophisticated approach to drug design, where specific chemical modifications are introduced to overcome metabolic liabilities and to confer new mechanisms of action, such as enzyme inhibition. nih.govnih.gov
Enzymatic Target Characterization: Steroid Sulfatase
Steroid sulfatase is a critical enzyme in the body's endocrine system. oup.com It is responsible for the hydrolysis of various steroid sulfates, a key step in converting them into biologically active steroids. oup.combioscientifica.com
Steroid sulfatase (STS) plays a pivotal role in the formation of biologically active steroids by catalyzing the conversion of inactive sulfated steroid precursors into their unconjugated, active forms. oup.comwikipedia.org This process is a fundamental part of steroidogenesis, the metabolic pathway for producing steroids. oup.com The enzyme's primary function is to hydrolyze the sulfate group from steroid sulfates such as dehydroepiandrosterone (B1670201) sulfate (DHEAS) and estrone sulfate (E1S). oup.com
The removal of this sulfate group by STS yields dehydroepiandrosterone (DHEA) and estrone (E1), respectively. oup.com These compounds can then be further converted into potent estrogens like estradiol and androgens like androstenediol, which can stimulate the growth of hormone-dependent tissues. oup.com Consequently, STS is a key regulator in the local production of estrogens and androgens in various tissues, influencing physiological processes and pathological conditions, including the growth of hormone-dependent cancers. oup.comnih.gov The action of STS provides a significant supply of precursors for other steroidogenic enzymes to create active sex steroids. oup.com
Steroid sulfatase is a membrane-bound enzyme primarily located in the endoplasmic reticulum of cells. bioscientifica.comnih.govbioscientifica.com It is considered to be almost universally present in small amounts across a wide array of body tissues. oup.com The richest known source of STS is the placenta. oup.combioscientifica.com
Beyond the placenta, STS is found in numerous other tissues, including the liver, ovaries, testes, adrenal glands, prostate, skin, brain, endometrium, and bone. oup.combioscientifica.com Immunohistochemical studies have confirmed its presence in the cytoplasm of various cell types. For instance, it is found in the epithelial cells of fallopian tubes, with expression levels changing throughout the menstrual cycle. oup.comnih.gov STS immunoreactivity is also detected in the cytoplasm of breast cancer cells. oup.com In the brain, STS messenger RNA (mRNA) has been observed during embryonic development, suggesting a role in the nervous system. oup.com Additionally, the enzyme has been identified in cumulus cells surrounding the oocyte, where it may influence the local steroid environment. nih.gov
Inhibitory Potency and Efficacy of this compound
The introduction of a 4'-tert-butylbenzyl group at the 17-alpha position of the estradiol molecule significantly enhances its ability to inhibit the steroid sulfatase enzyme. nih.gov
This compound has demonstrated potent inhibition of steroid sulfatase activity in in vitro studies. Research has established its half-maximal inhibitory concentration (IC50) to be 28 nM for the inhibition of the transformation of estrone sulfate (E1S) to estrone (E1). nih.govnih.gov This potent inhibitory activity is attributed to the addition of the hydrophobic 4'-t-butylbenzyl group at the 17α-position of the estradiol nucleus. nih.gov
| Compound | IC50 Value (nM) | Assay |
| This compound | 28 | Inhibition of E1S to E1 transformation |
This table presents the reported IC50 value for this compound from in vitro enzymatic assays. nih.govnih.gov
The inhibitory power of this compound becomes evident when compared to both the natural substrates of the STS enzyme and other known inhibitors. The addition of the tert-butylbenzyl group at the 17α position increases the inhibitory capability of the base estradiol molecule by approximately 3,000-fold. nih.gov
Furthermore, this compound is about 300 times more effective at inhibiting the enzyme than the endogenous substrate, estrone sulfate (E1S). nih.gov This compound is part of a family of 17α-substituted estradiol derivatives that show significantly more potent inhibition compared to the estradiol nucleus alone. nih.gov Its mechanism of action, however, differs from that of estrone-3-O-sulfamate (EMATE), a well-known irreversible inhibitor of STS. nih.gov
| Compound | Comparison Metric | Fold-Difference |
| This compound vs. Estradiol | Inhibitory Potency | ~3000x greater |
| This compound vs. Estrone Sulfate (E1S) | Inhibitory Effectiveness | ~300x greater |
This table compares the inhibitory potency of this compound to the parent estradiol molecule and the natural enzyme substrate, estrone sulfate. nih.govnih.gov
Influence of 17alpha-Substituent Features on Inhibitory Activity
The introduction of a substituent at the 17alpha-position of estradiol has been a fruitful strategy in the design of potent STS inhibitors. acs.orgnih.gov The characteristics of this substituent, including its size, shape, and electronic properties, play a pivotal role in determining the inhibitory activity.
Comparative studies have demonstrated that 17alpha-benzyl substituted derivatives of estradiol are generally more potent inhibitors of steroid sulfatase than their alkyl counterparts. acs.orgnih.gov While the introduction of a hydrophobic alkyl chain at the 17alpha-position does enhance inhibitory activity compared to unsubstituted estradiol, the rigid and aromatic nature of the benzyl (B1604629) group appears to offer a more favorable interaction with the enzyme's active site. For instance, the inhibitory concentration (IC50) for the octyl analogue was found to be 440 nM, whereas benzyl derivatives exhibited significantly lower IC50 values, indicating higher potency. acs.orgnih.gov
Further refinement of the 17alpha-benzyl scaffold has shown that the position and nature of substituents on the benzyl ring are critical determinants of inhibitory strength. Among a series of 17alpha-(substituted benzyl)-estradiol derivatives, those with a substituent at the 4'-position of the benzyl ring have demonstrated particularly high potency. acs.orgnih.gov
The compound 17alpha-(4'-t-butylbenzyl)-estradiol stands out as a highly potent inhibitor, with a reported IC50 value of 28 nM for the inhibition of estrone sulfatase. nih.gov This represents a significant increase in inhibitory capacity, being approximately 3000-fold more effective than the estradiol nucleus alone. acs.org Other potent inhibitors in this series include those with 3'-bromo, 4'-butyl, and 4'-benzyloxybenzyl groups at the 17alpha-position. acs.orgnih.gov The bulky and hydrophobic tert-butyl group at the 4'-position appears to provide an optimal combination of features for strong interaction with the enzyme.
| Compound | IC50 (nM) for E1S to E1 transformation |
| 17alpha-Octyl-Estradiol | 440 acs.orgnih.gov |
| 17alpha-(3'-Bromobenzyl)-Estradiol | 24 acs.orgnih.govnih.gov |
| 17alpha-(4'-Butylbenzyl)-Estradiol | 25 acs.orgnih.gov |
| 17alpha-(4'-t-Butylbenzyl)-Estradiol | 28 acs.orgnih.govnih.gov |
| 17alpha-(4'-Benzyloxybenzyl)-Estradiol | 22 acs.orgnih.gov |
Optimization of Hydrophobicity and Steric Hindrance
The development of potent 17alpha-substituted estradiol inhibitors involves a delicate balance between hydrophobicity and steric hindrance. Increased hydrophobicity at the 17alpha-position generally leads to more powerful inhibition of steroid sulfatase. acs.orgnih.gov However, this is counteracted by steric factors. An excessively long or bulky substituent can hinder the molecule's ability to fit properly within the catalytic site of the enzyme. acs.orgnih.gov
For example, in the alkyl series, while hydrophobicity increases with chain length, derivatives like 17alpha-decyl-estradiol and 17alpha-dodecyl-estradiol show decreased inhibitory capacity. acs.orgnih.gov This is attributed to the long, flexible side chains preventing an optimal fit. The most effective alkyl inhibitor was found to be the octyl derivative, suggesting it represents the best compromise in this series. acs.orgnih.gov Judicious branching of the side chain can further improve this balance. acs.orgnih.gov The success of the 4'-tert-butylbenzyl group underscores the importance of a well-defined and appropriately sized hydrophobic substituent. acs.orgnih.gov
Combined Effects of Multiple Substituents (e.g., C3 and C17alpha)
A highly effective strategy to further enhance the inhibitory potency of estradiol-based STS inhibitors is the simultaneous modification of both the C3 and C17alpha positions. The combination of a 17alpha-benzyl or 4'-tert-butylbenzyl group with a 3-O-sulfamate group results in compounds that are significantly more potent than those with only one of these modifications. nih.govacs.org
For instance, 3-O-sulfamate 17alpha-(tert-butylbenzyl)estradiol exhibited an IC50 value of 0.15 nM for the inhibition of E1S to E1 transformation and 1.4 nM for the transformation of DHEAS to DHEA. nih.gov These values are markedly lower than those for inhibitors with only a C17alpha-substituent or only a C3-sulfamate group, indicating a synergistic effect of the two substituents. nih.govacs.org This suggests that the two groups may act through different mechanisms to inhibit the enzyme. nih.govacs.org
| Compound | IC50 (nM) for E1S to E1 | IC50 (nM) for DHEAS to DHEA |
| 3-O-Sulfamate 17alpha-benzylestradiol | 0.39 nih.gov | 4.1 nih.gov |
| 3-O-Sulfamate 17alpha-(tert-butylbenzyl)estradiol | 0.15 nih.gov | 1.4 nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net In the context of steroid sulfatase inhibitors, QSAR studies can help in understanding the key molecular descriptors that govern inhibitory potency. While a specific, detailed QSAR model for this compound is not extensively reported in the provided literature, the principles of QSAR are highly relevant to the optimization of this class of inhibitors.
The development of such models would involve analyzing a series of related compounds and their corresponding inhibitory activities to derive mathematical equations that describe the relationship between structural features (like hydrophobicity, steric parameters, and electronic effects) and the observed biological response. researchgate.net These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective steroid sulfatase inhibitors.
Application As a Chemical Probe
The high potency and selectivity of 17alpha-4'-t-Butylbenzyl Estradiol (B170435) for steroid sulfatase make it an excellent chemical probe to investigate the biological functions of this enzyme. By inhibiting STS, researchers can elucidate the roles of locally synthesized estrogens and androgens in various tissues and disease models.
For instance, in studies of hormone-dependent cancers, this compound can be used to block the conversion of inactive steroid sulfates to active hormones, thereby helping to understand the contribution of this pathway to tumor growth and proliferation. Its reversible nature allows for more controlled experimental designs compared to irreversible inhibitors.
While its application as a probe for other biological targets is not as well-documented, its structural similarity to estradiol suggests potential interactions with other steroid-binding proteins. However, the bulky 17alpha-substituent likely reduces its affinity for the classical estrogen receptors compared to estradiol itself.
Conclusion
17alpha-4'-t-Butylbenzyl Estradiol (B170435) stands out as a highly valuable chemical probe in the field of chemical biology. Its primary significance lies in its potent and specific inhibition of steroid sulfatase, an enzyme of considerable therapeutic interest. The detailed study of this and other 17alpha-substituted estradiol derivatives continues to provide crucial insights into the structure-activity relationships of steroid-modifying enzymes and paves the way for the development of new therapeutic agents. Future research may further explore the broader biological effects of this compound and its potential applications as a probe for other cellular targets.
Molecular and Cellular Biological Activities Beyond Sts Inhibition
Genomic Actions and Reporter Gene Activation
Further research and specific investigation into 17alpha-4'-t-Butylbenzyl Estradiol (B170435) are required to provide the data necessary for a thorough and accurate scientific article as outlined.
Cellular Responses and Proliferation Modulation
The influence of estrogenic compounds on cell proliferation is a cornerstone of endocrine research, particularly in the context of hormone-responsive cancers.
Studies on the human breast cancer cell line MCF-7, which is estrogen receptor-positive (ER+), have demonstrated that 17α-estradiol is a biologically active estrogen. nih.gov It has been shown to bind to the estrogen receptor with a high affinity. nih.gov
In the context of prostate cancer, the androgen-dependent LAPC-4 cell line has been a key model. Research has shown that 17α-estradiol can inhibit the proliferation of LAPC-4 cells. nih.govnih.gov Specifically, both 17α-estradiol and its stereoisomer 17β-estradiol have been found to attenuate the dihydrotestosterone (B1667394) (DHT)-induced proliferation and cell growth in cultured LAPC-4 cells. nih.govnih.gov This inhibition of cell proliferation is associated with the blockade of DHT-induced expression of key cell cycle proteins. nih.gov
| Cell Line | Compound | Effect on Proliferation | Reference |
| MCF-7 | 17α-estradiol | Biologically active estrogen | nih.gov |
| LAPC-4 | 17α-estradiol | Inhibition of DHT-induced proliferation | nih.govnih.gov |
| LAPC-4 | 17β-estradiol | Inhibition of DHT-induced proliferation | nih.govnih.gov |
In MCF-7 cells, 17α-estradiol has demonstrated the ability to counteract the inhibitory effects of antiestrogens on cell proliferation. nih.gov This finding underscores its estrogenic activity within these cells, as it can compete with and overcome the action of estrogen receptor antagonists. The potency of 17α-estradiol in reversing this inhibition was estimated to be about one-tenth of that of 17β-estradiol. nih.gov
The biological activity of 17α-estradiol extends to the regulation of gene expression in hormone-responsive cells. In MCF-7 cells, 17α-estradiol has been shown to stimulate an increase in the content of the progesterone (B1679170) receptor, a classic marker of estrogenic action. nih.gov
In the LAPC-4 prostate cancer cell line, 17α-estradiol effectively inhibits the DHT-induced expression of the prostate-specific antigen (PSA) gene. nih.govnih.gov This inhibitory effect on PSA gene expression was also observed with 17β-estradiol. nih.govnih.gov Furthermore, the inhibition of cell proliferation in LAPC-4 cells by 17α-estradiol is linked to a blockade of DHT-induced expression of cyclin A and cyclin D1. nih.gov
| Cell Line | Compound | Target Gene | Effect on Gene Expression | Reference |
| MCF-7 | 17α-estradiol | Progesterone Receptor | Stimulation of content | nih.gov |
| LAPC-4 | 17α-estradiol | Prostate-Specific Antigen (PSA) | Inhibition of DHT-induced expression | nih.govnih.gov |
| LAPC-4 | 17α-estradiol | Cyclin A | Blockade of DHT-induced expression | nih.gov |
| LAPC-4 | 17α-estradiol | Cyclin D1 | Blockade of DHT-induced expression | nih.gov |
In Vitro Bioactivity Screening Platforms (e.g., Yeast-based assays)
Yeast-based bioassays are valuable tools for screening the estrogenic activity of various compounds. These assays typically utilize genetically modified yeast cells that express the human estrogen receptor alpha (hERα) and a reporter gene, such as green fluorescent protein (GFP), linked to an estrogen-responsive element.
A study utilizing such a yeast-based system demonstrated that 17α-estradiol possesses estrogenic activity, although it is significantly weaker than that of 17β-estradiol. nih.gov This highlights the utility of yeast-based assays in discerning the relative potencies of different estrogenic compounds.
Preclinical Biological Effects and Research Models
Modulation of Steroidogenic Pathways in Animal Models
The compound 17alpha-4'-t-Butylbenzyl Estradiol (B170435) is recognized as a potent inhibitor of the enzyme estrone (B1671321) sulfatase. nih.gov This enzyme plays a crucial role in the conversion of inactive estrone sulfate (B86663) to estrone, which is then further converted to the biologically active estrogen, 17β-estradiol, by 17β-hydroxysteroid dehydrogenase. nih.gov By inhibiting estrone sulfatase, 17alpha-4'-t-Butylbenzyl Estradiol effectively blocks a key pathway for the local production of active estrogens.
In preclinical research, this inhibitory action has significant implications. Animal models, specifically ovariectomized mice, are used to study the effects of compounds on estrogen-sensitive tissues like the uterus. In these models, the administration of estrone sulfate leads to uterine growth (a uterotrophic effect) because it is converted into active estradiol. nih.gov Research on related steroidal sulfatase inhibitors has demonstrated that blocking this enzymatic conversion can prevent estrone sulfate-induced uterine growth without exerting estrogenic effects themselves. nih.gov For instance, a derivative designed to be non-estrogenic was shown to efficiently block this uterine growth in ovariectomized mice, highlighting the potential of this mechanism for modulating estrogen-dependent processes. nih.gov
The potency of 17alpha-substituted benzyl-17beta-estradiols as estrone sulfatase inhibitors has been quantified through in vitro studies. nih.gov this compound was identified as one of the most potent inhibitors in its class. nih.gov
| Compound | IC50 (nM) |
|---|---|
| 17alpha-(3'-bromobenzyl)-estradiol | 24 |
| 17alpha-(4'-t-butylbenzyl)-estradiol | 28 |
These findings demonstrate that compounds like this compound can effectively modulate steroidogenic pathways by targeting the sulfatase enzyme, thereby preventing the formation of active estrogens from their sulfated precursors and inhibiting downstream biological effects such as uterine growth. nih.govnih.gov
Neuroprotective and Neurotrophic Research
The estradiol molecule itself is known to possess significant neuroprotective properties in various experimental models. nih.govnih.gov Basic research demonstrates that 17β-estradiol can protect neuronal cells from insults such as oxidative stress and cell death induced by serum deprivation. nih.govnih.gov This protective effect has been observed in human neuroblastoma cell lines (SH-SY5Y) and mouse hippocampal cell lines (HT22). nih.govnih.gov
The mechanisms underlying this neuroprotection are multifaceted. 17β-estradiol has been shown to increase the expression of the antioxidant redox protein thioredoxin (Trx). nih.gov The expression of Trx is linked to the cGMP-dependent protein kinase (PKG) pathway, and its induction plays a pivotal role in the neuroprotection afforded by estrogen. nih.gov Furthermore, thioredoxin itself can inhibit pro-apoptotic caspase-3 and lipid peroxidation during oxidative stress. nih.gov Studies have demonstrated that pretreatment with 17β-estradiol can prevent cell damage and death induced by neurotoxins like hydrogen peroxide and glutamate (B1630785). nih.gov This protection against oxidative stress-induced cell death appears to be independent of classical nuclear estrogen receptors in some models. nih.gov
| Protective Mechanism | Experimental Observation | Reference |
|---|---|---|
| Antioxidant Activity | Prevents oxidative stress-induced cell death caused by hydrogen peroxide and glutamate. | nih.gov |
| Induction of Thioredoxin (Trx) | Increases expression of Trx, which inhibits caspase-3 and lipid peroxidation. | nih.gov |
| Receptor-Mediated Action | Neuroprotection against oxidative stress can be blocked by the estrogen receptor antagonist ICI 182,780. | nih.govresearchgate.net |
While these studies focus on the parent 17β-estradiol molecule, they establish a strong precedent for the neuroprotective potential of estrogenic compounds. The unique structural modifications of derivatives like this compound are of interest for potentially refining these protective actions.
In the context of traumatic brain injury (TBI), estrogens have been investigated for their therapeutic potential. nih.gov Research in rodent models of TBI shows that acute administration of 17β-estradiol after injury can significantly increase neuronal survival, decrease neuronal degeneration, and reduce apoptotic cell death in brain regions like the hippocampus and cortex. nih.govnih.gov This protection involves the inhibition of key apoptotic molecules like caspase-3. nih.gov
The GABAergic system, the primary inhibitory neurotransmitter system in the brain, is also modulated by estrogens and is critically involved in the response to brain injury. 17β-estradiol can rapidly modulate synaptic transmission, including responses mediated by GABA receptors. nih.gov For instance, estradiol has been found to attenuate GABA receptor-mediated currents in hypothalamic neurons. nih.gov Furthermore, the analgesic effects of 17β-estradiol in certain brain regions have been shown to be mediated via GABA(A) receptors. researchgate.net Given that dysregulation of the GABAergic system can contribute to neuronal hyperexcitability and cell loss following brain injury, the ability of estradiol and its derivatives to modulate GABA receptor function represents a potential mechanism for attenuating injury-induced pathology.
Estradiol isomers exert profound effects on synaptic structure and function, which are the cellular underpinnings of learning and memory. nih.govnih.gov Research has shown that both 17α- and 17β-estradiol can rapidly induce the formation of spine synapses on pyramidal neurons in the CA1 region of the hippocampus. nih.gov This rapid remodeling of hippocampal synaptic connections is a key aspect of synaptic plasticity. nih.gov
Interestingly, studies in ovariectomized rats have found that 17α-estradiol is a more potent inducer of spine synapse density than its 17β isomer. nih.gov This suggests that the 17α-configuration, which is part of the this compound structure, is particularly effective at promoting these structural changes. The effects of estradiol on synaptic plasticity also extend to functional measures like long-term potentiation (LTP) and long-term depression (LTD). nih.govnih.gov Locally synthesized 17β-estradiol in the brain modulates the threshold for LTP induction and affects both glutamate and GABA receptor-mediated currents in a layer-specific manner within the cortex. nih.gov
| Estradiol Isomer | Effect on CA1 Pyramidal Spine Synapse Density (PSSD) | Potency |
|---|---|---|
| 17β-Estradiol | Significant increase in PSSD. | - |
| 17α-Estradiol | Significant increase in PSSD. | More potent inducer of PSSD than 17β-estradiol. |
Preclinical studies using 17α-estradiol have revealed significant modulatory effects on hypothalamic neurons, which are central to regulating metabolism, reproduction, and stress responses. elifesciences.orgelifesciences.org In aged male rats, treatment with 17α-estradiol has been shown to alter the gene expression of various neuron subtypes within the hypothalamus. elifesciences.orgelifesciences.org Specifically, neurons associated with the regulation of food intake, reproduction, blood pressure, and stress response were found to be sensitive to the treatment. elifesciences.orgbiorxiv.org
One of the key targets of 17α-estradiol in the hypothalamus is the population of neurons expressing pro-opiomelanocortin (POMC) in the arcuate nucleus. nih.gov By acting on these anorexigenic neurons, 17α-estradiol can reduce feeding behavior. nih.gov Furthermore, 17α-estradiol treatment has been observed to increase the activity of the hypothalamic-pituitary-gonadal (HPG) axis, leading to elevated levels of plasma Gonadotropin-releasing hormone (Gnrh) and testosterone. elifesciences.orgelifesciences.org
| Neuropeptide/Hormone | Observed Effect | Associated Function | Reference |
|---|---|---|---|
| Pro-opiomelanocortin (Pomc) | Acts through Pomc-expressing neurons to reduce food intake. | Appetite control (anorexigenic) | nih.gov |
| Gonadotropin-releasing hormone (Gnrh) | Significantly elevated plasma levels. | Reproduction (HPG axis) | elifesciences.orgelifesciences.org |
| Oxytocin (Oxt) | Increased serum levels. | Social bonding, reproduction | elifesciences.orgelifesciences.org |
| Testosterone | Elevated plasma levels. | Reproduction (HPG axis) | elifesciences.org |
Anti-Inflammatory Actions in Preclinical Contexts
Preclinical studies using various in vitro models have demonstrated the anti-inflammatory properties of 17α-E2. Research indicates that both 17α-E2 and its more potent isomer, 17beta-estradiol (17β-E2), can suppress inflammation. nih.gov
In one study, both estradiol isomers were shown to decrease the production of pro-inflammatory markers such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) induced by lipopolysaccharide (LPS) in mouse embryonic fibroblast cells. nih.gov Concurrently, they increased the levels of the anti-inflammatory marker IL-4 and the IL-6 receptor. nih.gov The anti-inflammatory effects of both isomers appear to be mediated, at least in part, through their interaction with estrogen receptor alpha (ERα) and the subsequent reduction of NFκB-p65 expression. nih.gov Interestingly, a degree of sexual dimorphism in these effects has been observed, with the ability of 17α-E2 to suppress TNF-α being diminished in female cells lacking ERα, a phenomenon not seen in male cells. nih.gov
Further research has highlighted the central anti-inflammatory effects of estrogens. In models of trauma-hemorrhage, 17β-E2 was found to down-regulate the inflammatory response mediated by microglial cells in the brain. nih.gov While this study focused on 17β-E2, the shared anti-inflammatory mechanisms suggest a potential for similar neuroprotective roles for 17α-E2.
Metabolic Regulation in Animal Models
17α-E2 has been shown to exert significant beneficial effects on metabolism in animal models, particularly in the context of aging and obesity.
Alleviation of Age-Related Metabolic Dysfunction
Research has demonstrated that 17α-E2 can improve several metabolic parameters and slow down the aging process in male mice. nih.govnih.govnih.gov These benefits appear to be mediated through the estrogen receptor α (ERα). nih.gov Studies have shown that 17α-E2 treatment can improve glucose tolerance and reduce fasting insulin (B600854) levels in male mice. nih.gov It also leads to a reduction in hepatic lipid content. nih.gov The metabolic benefits of 17α-E2 are not solely dependent on ERα in glutamatergic or GABAergic neurons, suggesting a complex mechanism of action. nih.gov Furthermore, some of the metabolic benefits in the liver are partially mediated by estrogen receptor β (ERβ). nih.gov
Impact on Body Mass and Adiposity
In animal models, 17α-E2 treatment has been shown to reduce regional adiposity and improve metabolic measures, including ectopic lipid deposition in obese and aged male mice. nih.gov These effects on body weight appear to be partially mediated by the deletion of ERα from GABAergic neurons, though metabolic benefits persist. nih.gov
Comparative Studies with 17beta-Estradiol in Research Models
Differential Effects on Uterine Contractility and Growth
In studies using isolated rat uterine tissue, both 17α-E2 and 17β-E2 were found to induce a concentration-dependent relaxation of spontaneous uterine contractions. nih.gov However, 17β-E2 was significantly more potent in this effect. nih.gov
In terms of uterine growth (uterotrophic effect), both isomers exhibited estrogenic activity, leading to an increase in uterine weight in ovariectomized rats. nih.gov Again, 17β-E2 was found to be a much more potent agonist than 17α-E2. nih.gov Notably, at certain dose ratios, 17α-E2 was able to antagonize the uterotrophic effect of 17β-E2, suggesting a mixed agonist-antagonist profile for 17α-E2 in the uterus. nih.gov
| Feature | 17alpha-Estradiol (17α-E2) | 17beta-Estradiol (17β-E2) |
| Uterine Relaxation | Induces relaxation | More potent in inducing relaxation |
| Uterine Growth | Weakly estrogenic | Potently estrogenic |
| Antagonism of 17β-E2 | Can antagonize uterotrophic effect | - |
Distinct Biological Potencies and Estrogenic/Antiestrogenic Profiles
The biological activity of 17α-E2 is generally considered to be lower than that of 17β-E2, with its potency varying depending on the specific tissue and biological endpoint. mdpi.com While it binds to both ERα and ERβ, its affinity is typically much lower than that of 17β-E2. mdpi.com
Despite its lower potency, 17α-E2 has been shown to elicit significant biological effects. It can activate gene transcription via estrogen receptors and has been found to have a biological activity ranging from 1.5% to 5% of that of 17β-E2, depending on the species and tissue. mdpi.com As mentioned earlier, in the uterus, 17α-E2 displays a mixed agonist-antagonist profile, acting as a weak estrogen on its own but also antagonizing the more potent effects of 17β-E2. nih.gov
In contrast, synthetic estrogens like 17alpha-ethinyl estradiol have been shown to induce a pattern of uterine gene expression that is very similar to that of 17β-estradiol, suggesting comparable mechanisms of action in this tissue. nih.gov
Investigation of Non-Feminizing Properties in Male Animal Models
There is no available research data from studies investigating the non-feminizing properties of this compound in any male animal models.
Studies on the Lack of Carcinogenic Effect in Model Systems
There are no published studies or available data concerning the carcinogenic or non-carcinogenic effects of this compound in any preclinical model systems.
Advanced Research Methodologies and Future Directions
Application of Advanced Spectroscopic Techniques for Structural Elucidation
Advanced spectroscopic methods are fundamental in determining the precise three-dimensional structure of 17alpha-4'-t-Butylbenzyl Estradiol (B170435) and its complexes. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in confirming the prevalent interactions between a compound and its binding partners. nih.gov For instance, 1H NMR has been successfully used to experimentally validate the template-monomer interactions predicted by computational models for estradiol derivatives. nih.gov These techniques provide critical insights into the structural features that govern the compound's biological activity, paving the way for the rational design of more potent and selective analogs.
Development of Novel Reporter Systems for Mechanistic Studies
To dissect the intricate signaling pathways modulated by 17alpha-4'-t-Butylbenzyl Estradiol, researchers are developing and utilizing innovative reporter systems. These systems allow for the real-time monitoring of cellular events, such as gene expression changes, following compound administration. By tagging specific proteins or genes with reporters like fluorescent proteins, scientists can visualize and quantify the activation or inhibition of specific pathways. This approach is crucial for understanding the mechanistic underpinnings of the compound's effects and for differentiating between various signaling cascades.
High-Throughput Screening Approaches for Analog Discovery
The discovery of new and improved analogs of this compound is being accelerated by high-throughput screening (HTS) methodologies. HTS allows for the rapid testing of large libraries of chemical compounds for their ability to interact with a specific target, such as an enzyme or receptor. For example, structure-based virtual HTS has been effectively used to identify potent nonsteroidal inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme involved in estradiol synthesis. nih.gov This computational screening of millions of compounds can quickly identify promising candidates for further development. nih.gov Similarly, the screening of libraries of modified 17beta-estradiol analogues has led to the identification of compounds with potential cytotoxic activity against cancer cells. nih.gov
Computational Chemistry and Molecular Dynamics Simulations of Ligand-Receptor Interactions
Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for studying the interactions between ligands like this compound and their biological targets at an atomic level. nih.gov MD simulations can predict the binding affinity and configuration of a ligand within a receptor's binding pocket. nih.govnih.gov These simulations have been used to understand the binding of 17β-estradiol to DNA and to evaluate the strength of template-monomer interactions in molecularly imprinted polymers. nih.govnih.gov By simulating the dynamic behavior of the ligand-receptor complex over time, researchers can gain valuable insights into the stability of the interaction and the key residues involved. researchgate.netmdpi.com For instance, MD simulations can reveal the importance of van der Waals forces and hydrogen bonding in the binding of estradiol to its target. nih.gov
| Computational Method | Application in Estradiol Research | Key Findings |
| Molecular Dynamics (MD) Simulations | Predicting binding of 17β-estradiol to DNA and molecularly imprinted polymers. nih.govnih.gov | Revealed intercalation of estradiol into DNA and identified key interactions for polymer imprinting. nih.govnih.gov |
| Virtual High-Throughput Screening (vHTS) | Identifying novel inhibitors of 17β-HSD1. nih.gov | Discovered potent nonsteroidal inhibitors from a large compound database. nih.gov |
| Molecular Docking | Assessing the binding of phytochemicals to the estrogen receptor-α (ERα). mdpi.com | Identified potential inhibitory compounds from natural sources. mdpi.com |
| Quantum Mechanics (QM) Calculations | Evaluating the stability and activity of potential ERα inhibitors. mdpi.com | Provided insights into the electronic properties of promising drug candidates. mdpi.com |
Integration of Omics Data (e.g., Transcriptomics) for Systems-Level Understanding of Biological Effects
To gain a comprehensive understanding of the biological consequences of this compound exposure, researchers are integrating data from various "omics" fields, particularly transcriptomics. Transcriptomics involves the large-scale measurement of changes in messenger RNA (mRNA) levels in response to a specific stimulus. nih.gov By analyzing the transcriptome of cells or tissues treated with the compound, scientists can identify entire networks of genes and pathways that are affected. This systems-level approach provides a broader perspective than traditional single-gene analyses and can uncover novel mechanisms of action. For example, transcriptomics has been extensively used to study the effects of estrogens like 17alpha-ethinylestradiol in fish, revealing a wide range of responsive genes. nih.gov Recent studies using single-nucleus transcriptomic sequencing have shown that 17α-estradiol treatment can attenuate age-related changes in the hypothalamus. elifesciences.org
Exploration of Receptor-Independent Mechanisms of Action
While many of the effects of estradiol and its analogs are mediated through estrogen receptors (ERs), there is growing interest in exploring receptor-independent mechanisms of action. nih.gov Some studies have identified novel estradiol analogs that induce apoptosis in cancer cells through mechanisms that appear to be inconsistent with classical ER-mediated signaling. nih.gov This suggests that these compounds may interact with other cellular targets or pathways. Potential receptor-independent actions could include direct effects on mitochondrial function or antioxidant activities. nih.govnih.gov Elucidating these alternative mechanisms is crucial for a complete understanding of the compound's biological profile and for identifying new therapeutic opportunities.
Q & A
Q. What are the critical considerations for synthesizing 17α-4'-t-Butylbenzyl Estradiol with high purity?
Methodological Answer: Synthesis should prioritize regioselective alkylation at the 17α position, using tert-butylbenzyl bromide under controlled anhydrous conditions. Monitor reaction progress via HPLC with UV detection (λ = 280 nm) and confirm structural fidelity via -NMR (e.g., tert-butyl proton resonance at δ 1.2–1.4 ppm) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted estradiol derivatives.
Q. How can researchers validate analytical methods for quantifying 17α-4'-t-Butylbenzyl Estradiol in biological matrices?
Methodological Answer: Use LC-MS/MS with deuterated estradiol as an internal standard. Validate parameters per ICH guidelines: linearity (1–100 ng/mL, R² > 0.99), intra-day precision (<10% RSD), and recovery (>85% in plasma). Cross-validate against pharmacopeial standards (e.g., USP Estradiol Benzoate) to ensure traceability .
Q. What safety protocols are essential when handling 17α-4'-t-Butylbenzyl Estradiol in vitro?
Methodological Answer: Follow GHS08 guidelines: use fume hoods for powder handling, wear nitrile gloves, and avoid skin contact due to reproductive toxicity risks (H360). Store at 2–8°C in amber vials to prevent photodegradation. Decontaminate spills with 70% ethanol and absorbent materials .
Advanced Research Questions
Q. How should researchers design experiments to assess the metabolic stability of 17α-4'-t-Butylbenzyl Estradiol in hepatic microsomes?
Methodological Answer: Use pooled human liver microsomes (0.5 mg/mL) with NADPH regeneration systems. Incubate at 37°C for 0–60 min, quench with acetonitrile, and quantify parent compound via UPLC-PDA. Calculate half-life () using first-order kinetics. Include positive controls (e.g., testosterone) to validate enzyme activity .
Q. What strategies resolve contradictions in reported estrogen receptor (ER) binding affinities of 17α-4'-t-Butylbenzyl Estradiol?
Methodological Answer: Perform competitive binding assays (e.g., fluorescence polarization) across multiple ER subtypes (ERα, ERβ) under standardized conditions (pH 7.4, 25°C). Normalize data to reference ligands (e.g., 17β-estradiol) and account for batch-to-batch variability in receptor preparations. Use meta-analysis to identify outliers due to assay sensitivity thresholds (e.g., <10% displacement at 1 μM) .
Q. How can researchers optimize in vivo models to study the neuroprotective effects of 17α-4'-t-Butylbenzyl Estradiol in Alzheimer’s disease?
Methodological Answer: Use ovariectomized (OVX) female transgenic mice (e.g., APP/PS1). Administer 17α-4'-t-Butylbenzyl Estradiol (0.1 mg/kg/day, s.c.) for 8 weeks. Assess cognitive outcomes via Morris water maze and amyloid-β plaque burden via immunohistochemistry. Control for endogenous estrogen fluctuations by monitoring serum estradiol via ELISA (detection limit: 5 pg/mL) .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of 17α-4'-t-Butylbenzyl Estradiol on glucose metabolism in diabetic models?
Methodological Answer: Use nonlinear regression (e.g., sigmoidal dose-response in GraphPad Prism) to calculate EC₅₀ values. Apply ANOVA with Tukey’s post hoc test for multi-group comparisons (e.g., control vs. low/high dose). Include sensitivity analyses to address confounding variables (e.g., body weight changes) .
Data Analysis and Reporting
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of 17α-4'-t-Butylbenzyl Estradiol?
Methodological Answer: Conduct pharmacokinetic profiling (Cmax, AUC, t₁/₂) to assess bioavailability. Compare tissue distribution (e.g., brain-to-plasma ratio via LC-MS) with in vitro IC₅₀ values. Use physiologically based pharmacokinetic (PBPK) modeling to predict unbound drug concentrations at target sites .
Q. What are best practices for reporting conflicting data on the compound’s impact on hypothalamic-pituitary-gonadal (HPG) axis suppression?
Methodological Answer: Adopt CONSORT-like guidelines for preclinical studies: detail animal strain, dosing regimen, and assay methodologies. Report individual data points alongside means ± SEM. Use forest plots in meta-analyses to visualize heterogeneity across studies (e.g., I² statistic) .
Ethical and Methodological Rigor
Q. How can researchers ensure reproducibility when studying 17α-4'-t-Butylbenzyl Estradiol’s effects on hormone-sensitive cancers?
Methodological Answer: Use authenticated cell lines (e.g., MCF-7 ER+ breast cancer cells) from repositories like ATCC. Pre-treat cells with charcoal-stripped serum to eliminate confounding hormones. Include dose-response curves (1 pM–1 μM) and report raw data in supplemental tables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
